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Compound of Interest

Compound Name: Levopimaric acid

Cat. No.: B191702 Get Quote

Introduction: Levopimaric acid is a naturally occurring abietane-type diterpenoid resin acid

and a major constituent of pine oleoresin.[1] With the chemical formula C₂₀H₃₀O₂, it plays a

significant role in the chemical defense mechanisms of conifers.[1] Its unique structure,

featuring a conjugated diene system and a carboxylic acid moiety, gives rise to a distinct

spectroscopic fingerprint. This guide provides an in-depth overview of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Levopimaric acid,

intended for researchers and professionals in natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules. The ¹H and ¹³C NMR spectra of Levopimaric acid reveal the key structural

features of its tricyclic system. The data presented below is compiled from analyses of abietane

diterpenoids and represents the characteristic chemical shifts for Levopimaric acid.[2][3][4][5]

¹H NMR Spectroscopic Data
The proton NMR spectrum of Levopimaric acid is characterized by signals for its methyl

groups, olefinic protons of the conjugated diene, and various methylene and methine protons

within the fused ring system.
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Proton (Position)
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-14 ~5.8 d ~8.0

H-7 ~5.3 s

H-15 ~2.9 sept ~7.0

H-16, H-17 (Isopropyl

CH₃)
~1.05 d ~7.0

H-18 (C-4 CH₃) ~1.2 s

H-19 (C-4 CH₃) ~0.9 s

H-20 (C-10 CH₃) ~0.85 s

COOH > 12.0 br s

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can vary slightly depending on

the solvent used.

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides a count of all unique carbon atoms and information

about their chemical environment. The spectrum of Levopimaric acid will show 20 distinct

signals corresponding to its molecular formula.
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Carbon (Position) Chemical Shift (δ, ppm)

C-1 ~38.5

C-2 ~18.5

C-3 ~41.5

C-4 ~33.5

C-5 ~50.0

C-6 ~120.5

C-7 ~135.0

C-8 ~148.0

C-9 ~46.0

C-10 ~37.0

C-11 ~25.0

C-12 ~29.5

C-13 ~146.0

C-14 ~118.0

C-15 ~33.0

C-16 ~21.0

C-17 ~21.0

C-18 (COOH) ~184.0

C-19 ~28.0

C-20 ~16.0

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can vary slightly depending on

the solvent used.[4][5]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Levopimaric acid is dominated by

absorptions from the carboxylic acid and the conjugated diene functional groups.[6][7][8]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity

2500-3300 Carboxylic Acid (O-H) Stretching Strong, Very Broad

2850-3000 Alkane (C-H) Stretching Medium

~1690 Carboxylic Acid (C=O) Stretching Strong

~1640 Alkene (C=C)
Stretching

(Conjugated)
Medium

~1460 Alkane (C-H) Bending Medium

1320-1210 Carboxylic Acid (C-O) Stretching Strong

950-910 Carboxylic Acid (O-H) Bending Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern. For

Levopimaric acid (C₂₀H₃₀O₂), the molecular weight is 302.45 g/mol .[9]

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation

302 [M]⁺˙ Molecular Ion

287 [M - CH₃]⁺ Loss of a methyl radical

257 [M - COOH]⁺ Loss of the carboxyl group

241 [M - COOH - CH₄]⁺ Subsequent loss of methane

121 [C₉H₁₃]⁺
Fragment from retro-Diels-

Alder reaction
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Note: The fragmentation pattern can be influenced by the ionization technique used (e.g.,

Electron Ionization - EI).[10][11]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a diterpenoid

like Levopimaric acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified Levopimaric acid in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

For ¹H NMR, typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR, use proton decoupling to simplify the spectrum. Typical parameters include

a 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and

a larger number of scans to achieve adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift

scale using the TMS signal.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid,

purified Levopimaric acid directly onto the ATR crystal of an FTIR spectrometer. Apply

pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum. The instrument will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. Typically,

data is collected over a range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: Prepare a dilute solution of Levopimaric acid (or its methyl ester

derivative for better volatility) in a suitable organic solvent (e.g., dichloromethane, hexane).

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the

GC system. The sample is vaporized and separated on a capillary column (e.g., a non-polar

DB-5 column). A typical temperature program might start at 100°C, ramp up to 280°C, and

hold for several minutes to ensure elution of the compound.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion

source of the mass spectrometer (typically using Electron Ionization at 70 eV). The resulting

ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Compare the fragmentation pattern to known patterns for related

compounds or use it to deduce structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like Levopimaric acid.
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General Workflow for Spectroscopic Analysis of Levopimaric Acid
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Caption: Workflow for the isolation and spectroscopic characterization of Levopimaric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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